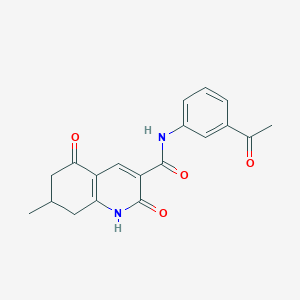![molecular formula C23H20N4O B5303428 2-methyl-1-phenyl-5-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}-1H-benzimidazole](/img/structure/B5303428.png)
2-methyl-1-phenyl-5-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1-phenyl-5-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential therapeutic applications and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-methyl-1-phenyl-5-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}-1H-benzimidazole involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. It has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2-methyl-1-phenyl-5-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}-1H-benzimidazole has been found to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit the expression of various genes that are involved in cancer cell proliferation and survival. Additionally, this compound has been shown to possess anti-inflammatory properties and has the potential to be used as a treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-methyl-1-phenyl-5-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}-1H-benzimidazole in lab experiments include its potent anti-cancer and neuroprotective properties, as well as its ability to inhibit various enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the research on 2-methyl-1-phenyl-5-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}-1H-benzimidazole. These include further studies on its mechanism of action, as well as its potential use in combination with other drugs for the treatment of various diseases. Additionally, future research could focus on the development of novel analogs of this compound with improved efficacy and safety profiles. Overall, the potential therapeutic applications of 2-methyl-1-phenyl-5-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}-1H-benzimidazole make it an important area of research for the scientific community.
Métodos De Síntesis
The synthesis method for 2-methyl-1-phenyl-5-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}-1H-benzimidazole involves the reaction of 2-methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid with 3-(3-pyridinyl)-1-azetidinylamine and triethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then treated with a carbonylating agent such as phosgene to obtain the final product.
Aplicaciones Científicas De Investigación
2-methyl-1-phenyl-5-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}-1H-benzimidazole has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to possess neuroprotective properties and has the potential to be used as a treatment for neurodegenerative diseases.
Propiedades
IUPAC Name |
(2-methyl-1-phenylbenzimidazol-5-yl)-(3-pyridin-3-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O/c1-16-25-21-12-17(9-10-22(21)27(16)20-7-3-2-4-8-20)23(28)26-14-19(15-26)18-6-5-11-24-13-18/h2-13,19H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEROXICCRGGJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)C(=O)N4CC(C4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-phenyl-5-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}-1H-benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-acetyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5303363.png)
![1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-ol](/img/structure/B5303368.png)
![2-isopropyl-4-({[(4-methoxyphenyl)sulfonyl]oxy}imino)-5-methyl-2,5-cyclohexadien-1-one](/img/structure/B5303372.png)
![5-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5303374.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole](/img/structure/B5303384.png)
![8-[(4-methylphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5303391.png)
![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-(pyridin-3-ylacetyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5303397.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5303405.png)


![3-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]-1-[3-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5303420.png)
![N-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B5303446.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5303456.png)
![2-[4-(2-methylphenyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B5303463.png)